ALD Deposition Rate: BDEAS Outperforms TDMAS by Approximately 40% Under Comparable Conditions
In a direct experimental comparison of three aminosilane precursors for SiO₂ ALD, bis(dimethylamino)diethylsilane (BDEAS) and bis(tertiarybutylamino)silane (BTBAS) demonstrated superior deposition performance, while tris(dimethylamino)silane (TDMAS) showed approximately 40% lower deposition rate [1]. The study evaluated precursor performance across the temperature range of 250°C to 575°C, establishing that bis(amino)silanes as a class provide improved deposition efficiency relative to tris(amino)silanes [1].
| Evidence Dimension | Deposition rate (relative performance) |
|---|---|
| Target Compound Data | Superior deposition performance (baseline reference for comparison) |
| Comparator Or Baseline | TDMAS (tris(dimethylamino)silane) showed ~40% lower deposition rate |
| Quantified Difference | ~40% lower deposition rate for TDMAS relative to bis(amino)silanes including BDEAS |
| Conditions | ALD process for SiO₂ deposition at temperatures between 250°C and 575°C |
Why This Matters
A 40% difference in deposition rate directly translates to throughput and cost-per-wafer in semiconductor manufacturing, making TDMAS economically non-viable for applications requiring the deposition efficiency that BDEAS provides.
- [1] O'Neill, M.L., Bowen, H.R., Derecskei-Kovacs, A., Cuthill, K.S., Han, B. and Xiao, M. (2011). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. Electrochemical Society Interface, 20(4), 33-37. View Source
